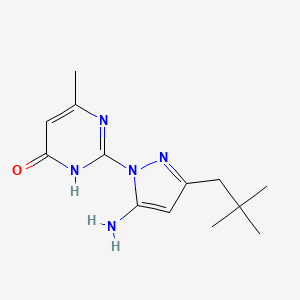
2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Introduction of the neopentyl group: This step involves the alkylation of the pyrazole ring with a neopentyl halide under basic conditions.
Formation of the pyrimidinone ring: This can be done by reacting the pyrazole derivative with a suitable nitrile or amidine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole and pyrimidinone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Uniqueness
2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds.
Biological Activity
The compound 2-(5-Amino-3-neopentyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. Pyrazole-based compounds are known for their diverse therapeutic properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O, with a molecular weight of approximately 230.30 g/mol. The structure features a pyrazole ring fused with a pyrimidine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives can act as effective antimicrobial agents against various bacterial strains. For instance, compounds similar to the one have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 1 to 10 µg/mL .
- Anticancer Potential : Pyrazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds showing the ability to reduce inflammation markers in vitro and in vivo .
Data Table: Biological Activities of Related Pyrazole Compounds
Case Study 1: Antibacterial Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested against antibiotic-resistant strains of bacteria. The compound demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa, with an IC50 value of approximately 0.5 µM, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
A study evaluated the effects of this compound on human cancer cell lines, including lung and breast cancer cells. Results showed that it induced apoptosis through the activation of caspase pathways, suggesting its potential role as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit DNA gyrase or topoisomerase IV, which are critical for bacterial DNA replication, thereby exerting its antibacterial effects .
Properties
Molecular Formula |
C13H19N5O |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[5-amino-3-(2,2-dimethylpropyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H19N5O/c1-8-5-11(19)16-12(15-8)18-10(14)6-9(17-18)7-13(2,3)4/h5-6H,7,14H2,1-4H3,(H,15,16,19) |
InChI Key |
ABRLHLZAXWAVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)CC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















